6-Methoxy-2-phenylquinazoline

Vue d'ensemble

Description

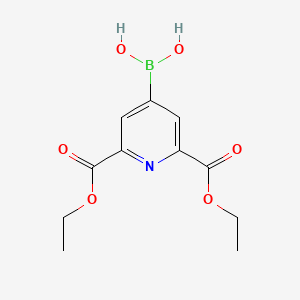

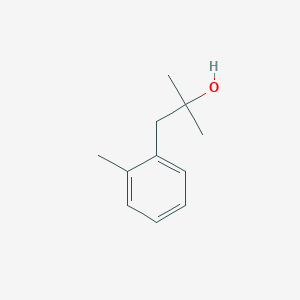

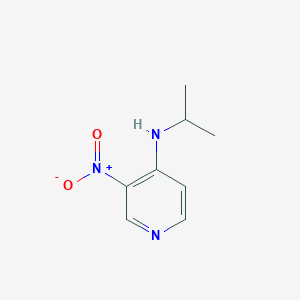

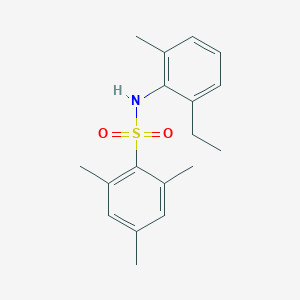

6-Methoxy-2-phenylquinazoline is a chemical compound . It is a type of quinazoline, a class of organic compounds that are heterocyclic and contain a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of 6-Methoxy-2-phenylquinazoline has been reported in the literature . For instance, 4-(2-Chlorophenylamino)-6-methoxy-2-phenylquinazoline was synthesized from substituted thiourea by the photochemical method .Molecular Structure Analysis

The structure of 6-Methoxy-2-phenylquinazoline has been confirmed by various techniques such as IR, 1H NMR, mass spectrometry, and X-ray crystallography . According to X-ray analysis, the structure contains a quinazoline molecule with phenyl, 2-chlorophenyl-amino, and methoxy substituents .Chemical Reactions Analysis

Quinazolines, including 6-Methoxy-2-phenylquinazoline, have been shown to undergo various chemical reactions . For example, quinazoline 3-oxides and their derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-phenylquinazoline can be found in various chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique

Cancer Research and Tubulin Inhibition :

- A study by Minegishi et al. (2015) identified a compound related to 6-Methoxy-2-phenylquinazoline, showing promising antiproliferative activity towards human cancer cells. This compound inhibits tubulin polymerization, which is a vital process in cell division, making it a potential candidate for cancer treatment.

- Gastpar et al. (1998) found that methoxy-substituted compounds, structurally similar to 6-Methoxy-2-phenylquinazoline, inhibit tubulin polymerization and show cytostatic activity in human breast cancer cells.

Material Science and Organic Light-Emitting Diodes :

- In the field of material science, Tian et al. (2021) reported that incorporating a methoxy group into the quinazoline ring, similar to 6-Methoxy-2-phenylquinazoline, allows iridium complexes to achieve pure red phosphorescence. This is particularly significant for the development of highly efficient organic light-emitting diodes (OLEDs).

Antitumor Agents and Blood-Brain Barrier Penetration :

- Research by Sirisoma et al. (2009) on a compound structurally related to 6-Methoxy-2-phenylquinazoline found it to be a potent inducer of apoptosis in cancer cells. Notably, this compound also demonstrated high blood-brain barrier penetration, which is a significant attribute for drugs targeting brain tumors.

DNA Repair Enzyme Inhibition :

- The study by Griffin et al. (1998) explored derivatives of quinazolinone as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. These compounds show potential as modulators of DNA damage response in cancer therapy.

Anticancer Lead Discovery :

- A study by Wang et al. (2014) highlighted the development of new tubulin-polymerization inhibitors targeting the colchicine site, based on a 6-methoxyquinoline framework. These compounds show high in vitro cytotoxic activity and potential as anticancer agents.

Photoluminescence in Methoxy Derivatives :

- The research by Całus et al. (2007) demonstrated that methoxy derivatives of diphenyl-pirazoloquinoline emit light in the blue and green spectral range, showing potential for applications in photoluminescent materials.

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, 4-(2-Chlorophenylamino)-6-methoxy-2-phenylquinazoline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

6-methoxy-2-phenylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-13-7-8-14-12(9-13)10-16-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZADDHMDKJUUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

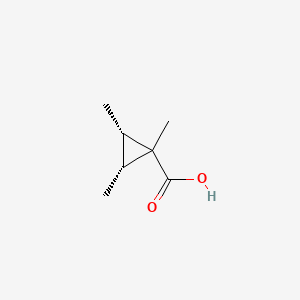

![[(2S,3S,4R,5R)-2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B3261564.png)